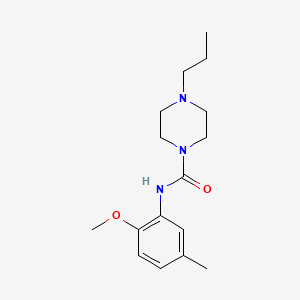
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide, also known as MPHP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention among researchers due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide is not fully understood. However, it has been shown to bind to the dopamine transporter, which leads to an increase in dopamine release. This increase in dopamine release is thought to be responsible for the potential therapeutic effects of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to increase dopamine release in the brain. Physiologically, it has been shown to produce analgesic and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have potential therapeutic effects for various conditions. However, one limitation of using N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide in lab experiments is its potential for abuse and addiction. Therefore, caution must be taken when handling and using this compound.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic effects for dopamine-related disorders such as Parkinson's disease and ADHD. Another direction is to investigate its potential as an analgesic and anxiolytic agent. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide. Finally, studies should be conducted to investigate the potential side effects and toxicity of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide.
Conclusion:
In conclusion, N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide is a synthetic compound that has gained attention among researchers due to its potential applications in the field of medicinal chemistry. Its relatively simple synthesis method and potential therapeutic effects make it an attractive candidate for further research. However, caution must be taken when handling and using this compound due to its potential for abuse and addiction. Further research is needed to fully understand the mechanism of action and potential side effects of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide involves the reaction of 2-methoxy-5-methylphenylpiperazine with propylamine and then acylation with chloroformic acid. The resulting product is then purified through recrystallization. The synthesis of N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide is relatively simple and can be achieved through standard laboratory procedures.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide has been studied for its potential use as a therapeutic agent for various conditions. It has been shown to have an affinity for the dopamine transporter, which makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). N-(2-methoxy-5-methylphenyl)-4-propyl-1-piperazinecarboxamide has also been studied for its potential use as an analgesic and anxiolytic agent.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-4-7-18-8-10-19(11-9-18)16(20)17-14-12-13(2)5-6-15(14)21-3/h5-6,12H,4,7-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZBXAPDXSDDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-propylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-furylmethyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5297197.png)
![N-(4-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5297221.png)
![1-methyl-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5297242.png)
![4-methyl-1-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5297257.png)

![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5297267.png)
![methyl 3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B5297270.png)
![ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5297273.png)
![1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5297281.png)
![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B5297287.png)
![4-butoxy-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5297292.png)
![N-(2,4-difluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297296.png)
![(3aS*,6aR*)-5-benzoyl-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5297304.png)